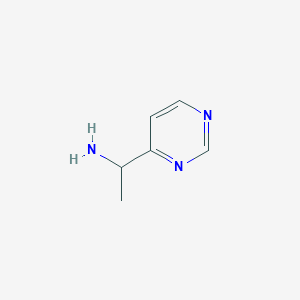

(1-ピリミジン-4-イルエチル)アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Pyrimidin-4-ylethyl)amine, also known as 1-pyrimidin-4-ylethylamine, is a nitrogen-containing organic compound that is used in a variety of scientific and research applications. It is a colorless, odorless, and water-soluble substance that is found in a variety of organic compounds. This compound is a key ingredient in the synthesis of several important compounds, including some of the drugs used to treat a variety of diseases.

科学的研究の応用

抗炎症剤

ピリミジン系化合物は、抗炎症剤としての可能性について研究されてきました。 特に、炎症プロセスにおける主要な役割を果たすNF-κBとサイトカインを阻害するように設計されています .

キナーゼ阻害

もう1つの用途は、キナーゼ阻害剤の開発です。 ピリミジン誘導体は、有効なATP競合的阻害剤であることが判明しており、タンパク質キナーゼA(PKA)よりもタンパク質キナーゼB(PKB)を阻害する選択性を示しており、これは標的癌療法にとって重要です .

標的キナーゼ阻害剤(TKI)

癌研究を継続して、ピリミジン系化合物はTKIとして開発されています。 ピリミジン構造を持つ新しい化合物は、この役割においてより強力で効果的である可能性を示しています .

将来の方向性

Pyrimidines, including “(1-Pyrimidin-4-ylethyl)amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and environmental impact of these compounds .

作用機序

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are essential for the synthesis of DNA and RNA, and are involved in the regulation of enzymatic reactions . Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Pharmacokinetics

The physicochemical properties of a molecule can influence its adme properties .

Result of Action

Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Pyrimidin-4-ylethyl)amine. For instance, the vapors of aromatic amines can diffuse into the atmosphere from various sources, potentially affecting their action .

生化学分析

Biochemical Properties

(1-Pyrimidin-4-ylethyl)amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in pyrimidine metabolism, such as carbamoyl phosphate synthetase II and dihydroorotase . These interactions are crucial for the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, (1-Pyrimidin-4-ylethyl)amine may interact with proteins involved in cell signaling pathways, influencing various cellular functions.

Cellular Effects

(1-Pyrimidin-4-ylethyl)amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the activity of enzymes involved in DNA replication and repair, thereby affecting cell proliferation and differentiation . Additionally, (1-Pyrimidin-4-ylethyl)amine can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of (1-Pyrimidin-4-ylethyl)amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes and proteins, altering their activity and function. For example, (1-Pyrimidin-4-ylethyl)amine may inhibit the activity of enzymes involved in pyrimidine biosynthesis, leading to reduced nucleotide levels and impaired DNA synthesis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Pyrimidin-4-ylethyl)amine may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that (1-Pyrimidin-4-ylethyl)amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to (1-Pyrimidin-4-ylethyl)amine can lead to alterations in cellular function, including changes in cell proliferation, differentiation, and metabolic activity.

Dosage Effects in Animal Models

The effects of (1-Pyrimidin-4-ylethyl)amine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, (1-Pyrimidin-4-ylethyl)amine may exhibit toxic or adverse effects, including cellular damage and impaired organ function.

Metabolic Pathways

(1-Pyrimidin-4-ylethyl)amine is involved in various metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as carbamoyl phosphate synthetase II and dihydroorotase, which are essential for the synthesis of pyrimidine nucleotides . Additionally, (1-Pyrimidin-4-ylethyl)amine may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis of nucleotides.

Transport and Distribution

Within cells and tissues, (1-Pyrimidin-4-ylethyl)amine is transported and distributed through specific transporters and binding proteins. It may be taken up by cells via endocytosis or facilitated diffusion, and its distribution within tissues can be influenced by its interactions with transport proteins . The localization and accumulation of (1-Pyrimidin-4-ylethyl)amine within cells can affect its activity and function.

Subcellular Localization

The subcellular localization of (1-Pyrimidin-4-ylethyl)amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (1-Pyrimidin-4-ylethyl)amine may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular responses.

特性

IUPAC Name |

1-pyrimidin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZUDXKITNRVEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)